Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It was discovered to potentiate mGluR5 responses by acting at a novel allosteric site, distinct from the MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site. CPPHA also exhibits weak PAM activity at mGluR1. [, , , ]
Relevance: CPPHA shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide. Both compounds feature this moiety linked to a substituted phenyl ring, further attached to a benzamide core. This structural similarity suggests potential for similar biological activity and interaction with allosteric sites on mGluR receptors. [, , , ]
Compound Description: NCFP is a potent and efficacious mGlu5 PAM from the CPPHA series. It binds to the same allosteric site on mGlu5 as CPPHA and potentiates mGlu5-mediated responses. Unlike other MPEP site PAMs, NCFP does not potentiate responses involved in hippocampal synaptic plasticity (LTD/LTP), demonstrating stimulus bias in mGlu5 signaling.
Relevance: NCFP is closely related to both CPPHA and N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide. All three compounds contain the 1,3-dioxoisoindolin-2-yl group (fluorinated in NCFP) connected to a substituted phenyl ring and a benzamide core. NCFP's unique pharmacological profile further highlights the potential for diverse activity within this structural class.
VU0001850
Compound Description: VU0001850 is a novel mGlu5 PAM identified through a functional high-throughput screen. It belongs to a benzamide scaffold and exhibits an EC50 of 1.3 μM with 106% Glumax. This compound is part of a class that interacts with a distinct allosteric site on mGlu5, unlike the MPEP site.
Relevance: VU0001850 highlights the presence of multiple non-MPEP allosteric sites on mGlu5 and shares the core benzamide structure with N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide. This suggests the potential for further exploring benzamide derivatives as mGlu5 modulators with diverse pharmacological profiles.
VU0040237
Compound Description: VU0040237 is another mGlu5 PAM belonging to the same benzamide scaffold as VU0001850. It exhibits higher potency than VU0001850, with an EC50 of 350 nM and 84% Glumax. This compound, along with VU0001850, led to the optimization of this novel benzamide class of mGlu5 PAMs.
Relevance: VU0040237 strengthens the notion that benzamide derivatives can act as potent mGlu5 modulators. Its structural similarity to N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide underscores the shared benzamide core as a key structural feature for interaction with mGlu5.
VU0357121
Compound Description: VU0357121 represents a highly potent mGlu5 PAM within the benzamide scaffold identified through iterative parallel synthesis. It exhibits an EC50 of 33 nM and 92% Glumax, demonstrating significant optimization of PAM activity. Mutagenesis studies suggest that VU0357121 binds to a novel allosteric site on mGlu5 distinct from both the MPEP site and the CPPHA site.
Relevance: VU0357121 highlights the possibility of achieving high potency for mGlu5 modulation with benzamide derivatives. While its binding site differs from CPPHA, it confirms that multiple non-MPEP allosteric sites can be targeted by compounds structurally similar to N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide, making this structural class a promising area for further exploration.
VU0365396
Compound Description: VU0365396 is the first reported neutral allosteric ligand for mGlu5 that acts at a non-MPEP site. It was discovered during the optimization of the benzamide scaffold that led to VU0357121. Radioligand binding studies indicate that VU0365396 does not interact with the MPEP site.
Relevance: VU0365396 demonstrates the possibility of obtaining neutral allosteric modulators of mGlu5 that bind to sites different from the well-characterized MPEP site. This further expands the potential pharmacological profiles achievable by targeting non-MPEP allosteric sites with benzamide derivatives, like N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide.
3,3′-difluorobenzaldazine (DFB)
Compound Description: DFB is a selective positive allosteric modulator of mGluR5. Like CPPHA, it does not affect [3H]quisqualate binding to mGluR5 but partially competes for [3H]methoxyPEPy binding, suggesting interaction with the MPEP site. DFB has similar effects on calcium transients in both recombinant and native systems. [, , ]
Relevance: Although DFB lacks the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety, its activity as a mGluR5 PAM underscores the potential for diverse chemical structures to modulate this receptor. Its comparison with CPPHA and related compounds provides valuable information on the structure-activity relationships and mechanisms of allosteric modulation of mGluR5. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.